molecular formula C10H16O4 B14449632 2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate CAS No. 79252-75-8

2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate

Cat. No.: B14449632
CAS No.: 79252-75-8
M. Wt: 200.23 g/mol
InChI Key: JLZQMKLXOVLQFA-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate, also known as 2-Propenoic acid, 2-[(tetrahydro-2-furanyl)methoxy]ethyl ester, is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol . This compound is characterized by the presence of an oxolane ring and a prop-2-enoate group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate typically involves the esterification of 2-[(Oxolan-2-yl)methoxy]ethanol with acrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate involves its ability to undergo polymerization and other chemical transformations. The ester group can participate in nucleophilic addition and substitution reactions, while the oxolane ring can undergo ring-opening reactions. These properties make it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tetrahydro-2-furanyl)methoxy]ethyl acetate
  • 2-[(Tetrahydro-2-furanyl)methoxy]ethyl methacrylate
  • 2-[(Tetrahydro-2-furanyl)methoxy]ethyl butyrate

Uniqueness

2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate is unique due to its combination of an oxolane ring and a prop-2-enoate group, which imparts distinct reactivity and versatility. This compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds .

Properties

CAS No.

79252-75-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

2-(oxolan-2-ylmethoxy)ethyl prop-2-enoate

InChI

InChI=1S/C10H16O4/c1-2-10(11)14-7-6-12-8-9-4-3-5-13-9/h2,9H,1,3-8H2

InChI Key

JLZQMKLXOVLQFA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOCC1CCCO1

Origin of Product

United States

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